molecular formula C9H5F6NO7S2 B3707761 2-methoxy-1-nitro-3,5-bis[(trifluoromethyl)sulfonyl]benzene

2-methoxy-1-nitro-3,5-bis[(trifluoromethyl)sulfonyl]benzene

Cat. No.: B3707761
M. Wt: 417.3 g/mol
InChI Key: XRXKRMHXLVHHGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a benzene derivative with methoxy, nitro, and bis(trifluoromethyl)sulfonyl functional groups . The exact properties and characteristics of this specific compound would depend on the positions of these groups on the benzene ring.


Molecular Structure Analysis

The molecular structure would consist of a benzene ring with the aforementioned functional groups attached. The exact structure would depend on the positions of these groups .


Chemical Reactions Analysis

The compound, like other benzene derivatives, could undergo various reactions such as electrophilic aromatic substitution. The presence of the nitro group might make the benzene ring more reactive .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the nature and position of the functional groups. For instance, the presence of the nitro group might increase the compound’s reactivity .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, many benzene derivatives are used in the production of polymers, dyes, and pharmaceuticals .

Future Directions

The future directions in the study and application of such compounds could involve exploring their potential uses in various industries, such as pharmaceuticals, polymers, and dyes .

Properties

IUPAC Name

2-methoxy-1-nitro-3,5-bis(trifluoromethylsulfonyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F6NO7S2/c1-23-7-5(16(17)18)2-4(24(19,20)8(10,11)12)3-6(7)25(21,22)9(13,14)15/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXKRMHXLVHHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F6NO7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methoxy-1-nitro-3,5-bis[(trifluoromethyl)sulfonyl]benzene
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Reactant of Route 6
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